molecular formula C9H15NO2 B034074 1-Acetyl-6-ethylpiperidin-2-one CAS No. 104886-00-2

1-Acetyl-6-ethylpiperidin-2-one

Cat. No.: B034074
CAS No.: 104886-00-2
M. Wt: 169.22 g/mol
InChI Key: KCPNVPIPWINXIX-UHFFFAOYSA-N
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Description

1-Acetyl-6-ethylpiperidin-2-one is a synthetically versatile piperidine derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a lactam (2-one) and an acetyl group on a piperidine scaffold that is further substituted with an ethyl group at the 6-position. This unique structure makes it a valuable intermediate or precursor for the synthesis of more complex molecules, particularly in the development of novel pharmacologically active compounds. Its primary research value lies in its potential as a building block for libraries of small molecules targeting central nervous system (CNS) receptors and enzymes. Researchers utilize this compound to explore structure-activity relationships (SAR), aiming to develop new ligands for nicotinic acetylcholine receptors or modulators of other neurological targets. The ketone and amide functionalities provide handles for further chemical modification, enabling the creation of diverse analogs for high-throughput screening and lead optimization studies. This compound is intended for use in controlled laboratory settings by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetyl-6-ethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-8-5-4-6-9(12)10(8)7(2)11/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPNVPIPWINXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(=O)N1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Acetyl 6 Ethylpiperidin 2 One and Congeners

Established Synthetic Routes to Piperidinones (δ-Valerolactams)

The foundational methods for constructing the six-membered piperidinone ring system are characterized by their reliability and broad applicability. These routes include intramolecular cyclizations, ring-expansion protocols, and multicomponent reactions.

Intramolecular Cyclization Strategies for Lactam Formation

Intramolecular cyclization is a direct and widely employed strategy for forming lactam rings. This approach involves a linear precursor molecule containing both an amine and a carboxylic acid derivative, which are induced to react with each other to form the cyclic amide.

One common method is the cyclization of δ-amino acids. The process involves the intramolecular reaction of the hydroxyl group (-OH) of the carboxylic acid with the amine group (-NH2) within the same molecule to form the cyclic ester, known as a lactone, with the expulsion of water. youtube.com For instance, the cyclization of δ-amino esters can be achieved by neutralizing the corresponding hydrochloride salts with a base, leading to smooth intramolecular cyclization to yield α-alkyl lactams in excellent yields. organic-chemistry.org Another powerful technique is the Dieckmann cyclization, which involves the intramolecular condensation of a diester to form a β-keto ester, a key intermediate that can be further processed to the desired piperidinone. ucl.ac.uk Additionally, reductive amination of ϖ-amino fatty acids, catalyzed by iron complexes with phenylsilane (B129415) as a reductant, provides an efficient pathway to piperidines and can be stopped at the piperidinone intermediate stage. nih.gov

The synthesis of substituted piperidinones via intramolecular cyclization is often influenced by reaction conditions and the substitution pattern of the precursor. researchgate.net For example, the cyclization of certain precursors can lead to either a six-membered diketopiperazine or a four-membered β-lactam, depending on the substituents and the base used. researchgate.net

Ring-Expansion Protocols for Accessing Six-Membered Lactam Systems

Ring-expansion reactions offer a powerful alternative for synthesizing six-membered lactams from smaller, more readily available cyclic precursors. mdpi.com These methods are valuable for creating structurally complex and challenging medium-sized lactam rings. chinesechemsoc.org

The Beckmann rearrangement is a classic and widely used ring-expansion reaction. mdpi.com It involves the acid-catalyzed rearrangement of an oxime derived from a five-membered cyclic ketone (a cyclopentanone (B42830) derivative) to a six-membered lactam (a piperidinone). mdpi.com Similarly, the Schmidt rearrangement can be employed to achieve this transformation. mdpi.com More recent developments include cascade reactions, such as the conjugate addition/ring expansion (CARE) sequence, which can produce medium-sized rings and macrocyclic bis-lactams from cyclic imides and primary amines. nih.gov

Electrochemical methods have also emerged as a catalyst-free approach for ring expansion, allowing for the synthesis of highly functionalized medium-sized lactams through carbon-carbon bond cleavage under mild conditions. chinesechemsoc.org N-Heterocyclic carbene (NHC) catalysis provides a very efficient method for the ring expansion of aldehydes, cleanly producing five- and six-membered lactams. organic-chemistry.org

Starting Material (Ring Size)Reagent/MethodProduct (Ring Size)Key Features
Cyclic Ketone (5-membered)Hydroxylamine, then Acid (Beckmann Rearrangement)Lactam (6-membered)Classic, reliable method for ring expansion. mdpi.com
Cyclic Imide (e.g., N-acryloyl-δ-valerolactam)Primary Amine (CARE cascade)Medium-ring bis-LactamForms larger rings through a cascade process. nih.gov
Benzocyclic Ketones and AmidesElectrolysis (Electrochemical Ring Expansion)Medium-sized Lactams (8- to 11-membered)Catalyst-free, efficient for challenging ring sizes. chinesechemsoc.org
Aldehydes with Nitrogen Leaving GroupN-Heterocyclic Carbene (NHC)Lactam (5- or 6-membered)Efficient, often requires no purification. organic-chemistry.org

Multicomponent Reaction Paradigms Applicable to Piperidinone Skeletons

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. acs.orgnih.gov This strategy is particularly advantageous for rapidly building molecular complexity and generating libraries of structurally diverse compounds, including highly functionalized piperidinones. acs.orgacs.orgmathnet.ru

One notable example is a four-component radical reaction that assembles highly substituted piperidinones from readily available reagents, creating up to three stereogenic centers in one pot. acs.org The reaction conditions can be optimized, with initiators like Et3B/O2 in CH2Cl2 proving effective for mediating the lactamization. acs.org Another approach involves a one-pot, five-component synthesis of polysubstituted 2-piperidinones from aromatic aldehydes, nitriles, dialkyl malonates, and ammonium (B1175870) acetate, highlighting the power of MCRs to create complex structures with high diastereoselectivity. acs.org The synthesis of piperidine-containing pyridinium (B92312) salts through a four-component reaction further demonstrates the versatility of MCRs in generating pharmacologically relevant scaffolds. mathnet.ru

Number of ComponentsKey ReactantsCatalyst/ConditionsProduct Type
FourOlefins, Oximes, Carbon Monoxide, Radical InitiatorEt3B/O2Highly substituted piperidinones. acs.org
FiveAromatic Aldehydes, Nitriles, Dialkyl Malonates, Ammonium AcetateRefluxPolysubstituted 2-piperidinones. acs.org
FourDicyano-substituted olefins, Aromatic Aldehydes, Pyridinium Halogenides, Ammonium AcetateRefluxPiperidine-containing pyridinium salts. mathnet.ru
ThreeN-benzyl-4-piperidinone, Aniline, Trimethylsilyl cyanideNot specifiedα-aminonitrile (precursor to Carfentanil). nih.gov

Advanced and Stereoselective Synthesis of Piperidinone Scaffolds

Modern synthetic chemistry has seen the development of sophisticated catalytic systems that offer unparalleled control over the structure and stereochemistry of piperidinone derivatives. These advanced methods, employing transition metals, organocatalysts, or enzymes, are crucial for accessing enantiomerically pure compounds.

Transition Metal-Catalyzed Syntheses of Piperidinone Derivatives

Transition metal catalysis has become an indispensable tool for the synthesis of piperidine (B6355638) and piperidinone derivatives. nih.gov Catalysts based on ruthenium, rhodium, palladium, iridium, and copper enable a wide range of transformations with high efficiency and selectivity. nih.govnih.govorganic-chemistry.org

A common strategy is the hydrogenation of pyridine (B92270) derivatives. nih.gov For example, interrupting a palladium-catalyzed hydrogenation with water can lead to the formation of piperidinones. nih.gov Metal triflates, particularly Scandium triflate (Sc(OTf)3), have been shown to be effective catalysts for diastereoselective nucleophilic substitution reactions of 2-methoxypiperidines, providing a route to functionalized piperidine skeletons. nih.gov

Copper-catalyzed intramolecular vinylation of iodoenamides is another effective method for creating five- to seven-membered lactams. organic-chemistry.org More recently, copper-catalyzed asymmetric δ-C(sp3)-H amidation of dioxazolones has been developed to provide six-membered lactams with high regio- and enantioselectivity. organic-chemistry.org

Catalyst SystemReaction TypeSubstrateKey Outcome
Palladium (Pd)HydrogenationPyridine derivativeInterruption with H2O yields piperidinones. nih.gov
Scandium triflate (Sc(OTf)3)Nucleophilic Substitution2-AcyloxypiperidineHigh cis- or trans-selectivity depending on substrate. nih.gov
Copper Iodide (CuI) / Diamine LigandIntramolecular VinylationIodoenamideForms 5- to 7-membered lactams. organic-chemistry.org
Copper (I) / Chiral Bisoxazoline LigandAsymmetric C-H AmidationDioxazoloneHigh enantioselectivity for 6-membered lactams. organic-chemistry.org

Organocatalytic and Biocatalytic Approaches to Cyclic Amides

In the quest for greener and more sustainable synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis. nih.govrsc.orgfrontiersin.org

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. nih.govnih.govresearchgate.net For example, bifunctional organocatalysts have been designed to facilitate the enantioselective synthesis of cyclic carbamates, which are structurally related to lactams, by activating substrates through hydrogen bonding. nih.govnih.gov In the aminolysis of cyclic carbonates to form hydroxyurethanes, organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have proven highly potent, showcasing their ability to promote reactions that form amide-like linkages. researchgate.net

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions. nih.govrsc.org The synthesis of amides, the fundamental bond in lactams, is a key area of development. Nitrile hydratase enzymes, for instance, can convert various cyclic and linear nitriles into their corresponding amides in good yields. nih.gov Amide bond synthetases, such as McbA, can couple carboxylic acids and amines using ATP for activation, and these systems can be paired with ATP recycling systems for preparative scale synthesis. rsc.orgacs.org Rational engineering of enzymes, like the nitrile synthetase BsQueC, has led to biocatalysts that specifically produce primary amides without proceeding to the nitrile, opening new avenues for targeted lactam synthesis. nih.gov

Control of Diastereoselectivity and Enantioselectivity in Piperidinone Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of synthetic methods that afford enantiomerically enriched piperidinones is of paramount importance. Control of diastereoselectivity and enantioselectivity in the synthesis of 6-substituted piperidin-2-ones, a key structural feature of the target molecule, can be achieved through various strategies, including substrate control, auxiliary control, and catalysis.

One approach to diastereoselective synthesis involves the use of chiral starting materials. For instance, the synthesis of (2S,5R)-5-hydroxy-6-oxo-1,2-piperidinedicarboxylates has been achieved with high diastereoselectivity through the hydroxylation of enolates generated from N-protected 6-substituted piperidin-2-ones derived from protected aspartic acid. acs.org This method highlights the influence of existing stereocenters on the stereochemical outcome of subsequent transformations.

Asymmetric catalysis represents a powerful tool for the enantioselective synthesis of piperidinones. Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with pyridine-1(2H)-carboxylates have been shown to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.gov Subsequent reduction can then provide access to a variety of enantioenriched 3-substituted piperidines. nih.gov Similarly, copper-catalyzed asymmetric cyclizative aminoboration of ortho-substituted styrene (B11656) substrates has been developed to synthesize chiral C1-substituted tetrahydroisoquinolines, demonstrating the potential of catalytic methods to generate complex chiral piperidine-containing structures with high enantioselectivity. nih.gov

The following table summarizes selected methods for the stereoselective synthesis of piperidinone precursors, highlighting the diversity of approaches and the high levels of stereocontrol that can be achieved.

MethodCatalyst/ReagentStereoselectivityReference
Asymmetric Hydroxylation(+)-CamphorsulfonyloxaziridineHigh d.r. acs.org
Asymmetric Reductive Heck ReactionRhodium complex with Josiphos ligandHigh e.e. nih.gov
Asymmetric Cyclizative AminoborationCopper complex with (S, S)-Ph-BPEHigh e.e. nih.gov
Auxiliary-Controlled AlkylationChiral AuxiliaryHigh d.r.

d.r. = diastereomeric ratio; e.e. = enantiomeric excess.

Strategic Functionalization of the Piperidinone Ring System

The functionalization of a pre-existing piperidinone ring is a versatile strategy for the synthesis of diverse derivatives, including the target compound 1-acetyl-6-ethylpiperidin-2-one. This section will focus on methods for N-acylation, regioselective alkylation, and derivatization of the carbonyl group.

The introduction of an acetyl group at the nitrogen atom of the piperidinone ring is a key step in the synthesis of this compound. N-acylation is a common transformation in organic synthesis and can be achieved using a variety of acylating agents. Acetic anhydride (B1165640) is a widely used and efficient reagent for this purpose.

The reaction of an amine with acetic anhydride is a straightforward method for the formation of an N-acetyl derivative. nih.gov This transformation can often be carried out under mild conditions, sometimes even without a catalyst. nih.gov For less reactive amines or to accelerate the reaction, a base such as pyridine is often employed. acs.org Pyridine can act as a nucleophilic catalyst and also serves to neutralize the acetic acid byproduct. acs.org The general protocol for N-acetylation using acetic anhydride and pyridine involves dissolving the amine in pyridine, followed by the addition of acetic anhydride. acs.org The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). acs.org

In some cases, particularly for the acylation of sulfonamides, metal hydrogen sulfates such as Al(HSO₄)₃ and Zr(HSO₄)₄ have been found to be effective catalysts under heterogeneous and solvent-free conditions. wikipedia.org While the direct application to piperidinones is not explicitly detailed in the provided results, these methods highlight the range of conditions available for N-acylation.

The following table provides a general overview of reagents and conditions for N-acetylation.

Acylating AgentCatalyst/SolventGeneral ApplicabilityReference
Acetic AnhydrideNone (neat) or various organic solventsPrimary and secondary amines, amino alcohols nih.gov
Acetic AnhydridePyridineHydroxy and amino groups acs.org
Acetic AnhydrideAl(HSO₄)₃ or Zr(HSO₄)₄ (heterogeneous)Sulfonamides wikipedia.org

The introduction of an ethyl group at the C-6 position of the piperidin-2-one ring is a crucial step in the synthesis of the target molecule. Achieving regioselectivity in the alkylation of piperidinone rings can be challenging due to the presence of multiple potential sites for reaction.

One common strategy for the α-alkylation of lactams involves the deprotonation of the α-carbon with a strong base to form an enolate, which is then reacted with an alkyl halide. The regioselectivity of this process can be influenced by the reaction conditions, including the choice of base, solvent, and temperature. For N-unsubstituted piperidinones, deprotonation can occur at both the nitrogen and the α-carbon, necessitating the use of N-protecting groups to direct alkylation to the desired carbon.

While the direct C-6 ethylation of a piperidin-2-one was not explicitly detailed in the search results, general methods for the synthesis of substituted piperidines provide insights into potential synthetic routes. For instance, the synthesis of 2,6-piperidinediones can be achieved through a Michael addition of ethyl cyanoacetate (B8463686) or diethylmalonate to α-cyanocinnamides or cycloalkylidenes, followed by cyclization. nih.gov Subsequent alkylation of these diones can provide access to N-alkylated derivatives. nih.gov

Another approach involves the construction of the piperidine ring with the desired substituent already in place. For example, the synthesis of 1-methyl-4-piperidone (B142233) has been achieved through a Dieckmann cyclization of a diester precursor. researchgate.net This strategy could potentially be adapted for the synthesis of 6-ethylpiperidin-2-one (B2813974) by using an appropriate starting material that would lead to the desired substitution pattern after cyclization.

The carbonyl group of the piperidinone ring is a key functional group that can be subjected to a variety of transformations to generate a range of derivatives. The reactivity of the lactam carbonyl is influenced by factors such as ring strain and the nature of the substituents on the ring. nih.gov

Common derivatization reactions of carbonyl compounds include reactions with nucleophiles. For example, the carbonyl group can react with hydrazines to form hydrazones. This reaction is often facilitated by a condensing agent such as a carbodiimide. Girard's reagents, which contain a hydrazide moiety, are specifically designed to react with carbonyl groups to form stable hydrazone derivatives, which can be useful for the enrichment and analysis of carbonyl-containing compounds from biological samples. nih.gov

The amide bond of the lactam can also undergo reactions. In highly strained bridged lactams, the amide bond exhibits enhanced reactivity towards nucleophilic attack at the carbonyl carbon. nih.gov While this compound is not a bridged lactam, this principle highlights the inherent reactivity of the lactam carbonyl.

Potential derivatizations of the carbonyl group in this compound could include reduction to the corresponding amine, reaction with Grignard reagents to introduce a new carbon-carbon bond at the carbonyl carbon, or conversion to a thione through reaction with a thionating agent like Lawesson's reagent. These transformations would provide access to a diverse set of piperidine derivatives with potential applications in various fields of chemistry.

Mechanistic Investigations of Reactions Involving Piperidinone Scaffolds

Elucidation of Piperidinone Ring Formation Mechanisms

The construction of the piperidinone ring can be achieved through various synthetic strategies, each with its own mechanistic underpinnings. These methods provide routes to variously substituted piperidinones, which are valuable intermediates in organic synthesis. acs.orggoogleapis.com

The formation of the piperidinone ring often relies on intramolecular cyclization reactions. One of the classic methods for constructing related six-membered rings is the Dieckmann cyclization. This reaction involves the intramolecular condensation of a diester to form a β-keto ester, which can then be further manipulated to yield the desired piperidinone structure. For instance, the synthesis of 6-substituted piperidin-2,4-diones has been achieved via a Dieckmann cyclization of diester intermediates, followed by decarboxylation. ucl.ac.uk While not a direct synthesis of 1-Acetyl-6-ethylpiperidin-2-one, this pathway illustrates a fundamental cyclization strategy for creating the core piperidinone skeleton.

Another significant pathway involves the cyclization of amino acids or their derivatives. For example, an EDC-activated acylation of a β-amino ester can produce an intermediate that, upon cyclization, forms the piperidinone ring. ucl.ac.uk The mechanism of this 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)-activated acylation proceeds through a carboxylate ion attacking the electrophilic carbon of EDC, which activates the carbonyl carbon for nucleophilic attack from an amine, ultimately leading to amide bond formation and ring closure. ucl.ac.uk

While less common than ionic pathways, radical-mediated reactions offer alternative methods for constructing cyclic systems. These processes can be advantageous for creating highly substituted or complex ring structures. Research into the synthesis of natural and synthetic cyclobutane-containing alkaloids has highlighted the utility of radical reactions, and these principles can be extended to piperidinone synthesis. researchgate.net Mechanistic studies on cycloaddition reactions, for example, show that they can proceed via a stepwise mechanism involving radical intermediates. researchgate.net The application of such radical processes to the synthesis of the this compound scaffold would likely involve the cyclization of a nitrogen-centered or carbon-centered radical onto an appropriately positioned double bond.

A successful and widely used tandem approach is the multicomponent reaction first described by Petrenko-Kritschenko, which involves the condensation of an aldehyde, an amine, and a C-H acidic compound to yield 2,6-disubstituted piperidones. googleapis.com More contemporary methods have built upon this, such as the reaction of divinyl ketones with a primary amine like benzylamine, which proceeds through a sequence of conjugate addition and intramolecular cyclization to furnish the piperidinone ring. acs.org This approach allows for the synthesis of complex piperidones from simple, readily available starting materials. acs.org

Mechanistic Aspects of Amide Bond Activation and Reactivity in Cyclic Amides

The N-acetyl group in this compound significantly influences the reactivity of the lactam. The activation of the amide bond is central to many of its characteristic reactions, including ring-opening polymerization and acyl transfer processes.

The N-acetyl group makes this compound an "activated lactam." This activation is key in processes like anionic ring-opening polymerization (AROP). In AROP, N-acylated lactams act as essential activators or initiators. mdpi.comresearchgate.net The polymerization mechanism does not involve an anionically activated group at the end of the growing chain, but rather a neutral N-acylated lactam. capes.gov.br The propagation step involves the nucleophilic attack of a lactam anion on the endocyclic carbonyl group of the N-acylated lactam growth center. mdpi.com This process effectively involves the cleavage of the N-C(O) bond of the ring and the formation of a new amide bond in the growing polymer chain.

The formation of the N-C(O) bond itself, or N-acylation, can be achieved through various methods. A general approach involves the reaction of a secondary amine (the piperidinone) with an acylating agent. chemrxiv.org Furthermore, the principle of S-to-N acyl transfer, a highly efficient and chemoselective method for amide bond formation, provides mechanistic insight. nih.gov This rearrangement proceeds under mild aqueous conditions and has been widely applied in peptide and protein synthesis. nih.govnih.gov

Reaction TypeKey FeaturesMechanistic Role of N-Acyl Group
Anionic Ring-Opening Polymerization (AROP) Rapid polymerization compared to non-activated lactams. researchgate.netThe N-acyl lactam serves as a growth center, which is attacked by a lactam anion. capes.gov.br
S-to-N Acyl Transfer Chemoselective amide bond formation under mild conditions. nih.govIllustrates a fundamental rearrangement pathway for forming N-C(O) bonds. nih.gov
N-Acylation Formation of N-acyl heterocycles from amides and iodonium (B1229267) salts. chemrxiv.orgThe acetyl group is introduced via reaction with an acylating agent.

The three-dimensional structure of the piperidinone ring and its substituents dictates its reactivity. The six-membered ring of this compound is not planar and adopts specific conformations to minimize steric and torsional strain.

NMR spectroscopic studies on related 2,6-disubstituted piperidin-4-ones show that these rings predominantly exist in a chair conformation, with large aryl and alkyl substituents occupying equatorial positions to minimize steric hindrance. asianpubs.orgchemrevlett.com The introduction of substituents can cause flattening or distortion of the chair conformation. asianpubs.orgchemrevlett.com For this compound, the ethyl group at the C-6 position would be expected to preferentially adopt an equatorial orientation in a chair-like conformation to avoid unfavorable steric interactions.

The conformational preference is a critical factor in reactivity. For instance, in N-acylated piperazines, the energy barrier for ring inversion is a key parameter that can be determined by temperature-dependent NMR spectroscopy. rsc.org The conformation of a molecule can also be influenced by its environment, and understanding these preferences is vital for drug design and predicting biological activity. mdpi.com The precise arrangement of atoms in the transition state of a reaction is influenced by the ground-state conformation of the reactant, meaning that the conformational equilibrium of the piperidinone ring will directly impact the activation energies of its reactions. nih.govrsc.org Studies on N-methyl piperidine (B6355638) have shown that different conformers (chair and twist) can have distinct binding energies and interconvert on an ultrafast timescale, highlighting the dynamic nature of these rings. rsc.org

Compound TypePredominant ConformationKey FindingsReference
2,6-Diarylpiperidin-4-ones ChairSubstituents prefer equatorial positions; substitution can cause ring flattening. asianpubs.org
3-Alkyl-2,6-diarylpiperidin-4-ones Chair or BoatConformation depends on the size of the C-3 substituent. asianpubs.org
4-Substituted Piperidines ChairConformer energies are similar to analogous cyclohexanes; protonation can stabilize the axial conformer for polar substituents. nih.gov
N-Acyl Piperazines ChairEnergy barriers for ring inversion and amide bond rotation can be measured; aryl substituents can reduce inversion barriers. rsc.org
N-Methyl Piperidine Chair and TwistConformers have different binding energies and undergo ultrafast interconversion. rsc.org

Mechanisms Governing Stereochemical Induction and Control in this compound

The stereochemical outcome of reactions involving the this compound scaffold is intricately governed by a combination of conformational biases inherent to the N-acylated piperidinone ring and the specific mechanisms of the synthetic methodologies employed. Understanding these controlling factors is paramount for the rational design of stereoselective syntheses targeting specific isomers of this and related compounds.

A pivotal factor in the stereochemical control of reactions involving this compound is the conformational preference of the piperidine ring imposed by the N-acetyl group. Computational studies and experimental data on analogous N-acylpiperidines have demonstrated that the presence of an acyl group on the nitrogen atom introduces significant pseudoallylic strain. nih.gov This strain arises from the steric interaction between a substituent at the C6 position (in this case, the ethyl group) and the N-acetyl group, which has a degree of sp2 character due to amide resonance. To alleviate this strain, the C6-substituent is strongly biased towards adopting an axial orientation in a chair-like conformation. nih.gov This conformational locking has profound implications for the stereochemical course of subsequent reactions, as it dictates the facial accessibility of the ring and its substituents to incoming reagents.

For instance, in reactions such as enolate alkylation or aldol (B89426) additions at the C3 position, the axial disposition of the C6-ethyl group can effectively shield one face of the molecule, leading to a diastereoselective approach of electrophiles from the less hindered face. The stereochemistry of the final product is thus directly influenced by this pre-existing conformational bias.

The stereochemistry at the C6 position itself is typically established during the synthesis of the 6-ethylpiperidin-2-one (B2813974) core, prior to N-acetylation. A variety of catalytic asymmetric methods have been developed for the synthesis of enantioenriched 6-substituted-2-piperidones, which serve as key precursors. These methods employ chiral catalysts or auxiliaries to control the formation of the stereocenter at C6.

One prominent strategy is the asymmetric hydrogenation of 6-substituted-2-pyridones. Research on the asymmetric hydrogenation of 6-methyl-2-pyridone, a close analog, has shown that chiral ruthenium catalysts can achieve high levels of enantioselectivity, affording the corresponding 6-methyl-2-piperidone in high enantiomeric excess (ee). The mechanism of this transformation involves the coordination of the pyridone substrate to the chiral metal center, followed by the stereoselective delivery of hydrogen to one of the enamine faces, thereby setting the absolute configuration at the C6 position.

Table 1: Asymmetric Homogeneous Hydrogenation of 6-Methyl-2-pyridone

Entry Catalyst Solvent Temp (°C) Conv. (%) ee (%)
1 Ru(OAc)₂[(R)-TMBTP] t-AmOH/n-hexane -10 >99 94
2 Ru(OAc)₂[(R)-TMBTP] t-AmOH 25 >99 89

Data adapted from a study on the asymmetric hydrogenation of 2-pyridones.

Another powerful approach involves the catalytic asymmetric cyclization of acyclic precursors. For example, tandem C-H activation and [4+2] annulation reactions catalyzed by chiral rhodium complexes have been successfully employed for the synthesis of α,β-unsaturated-δ-lactams, which can be subsequently reduced to chiral 6-substituted piperidin-2-ones. In these reactions, the chiral ligand environment around the metal center dictates the enantioselectivity of the cyclization step.

Furthermore, methods involving chiral auxiliaries attached to the nitrogen or other parts of the precursor molecule can be used to direct the stereochemical outcome of cyclization or other bond-forming reactions. The auxiliary is later removed to yield the enantioenriched piperidinone core.

Computational Chemistry and Theoretical Characterization of 1 Acetyl 6 Ethylpiperidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental molecular properties of 1-acetyl-6-ethylpiperidin-2-one at the atomic level. These methods allow for the precise determination of molecular geometry, electronic structure, and reactivity parameters.

Molecular Geometry Optimization and Conformational Analysis

The conformational landscape of N-acylpiperidines, including this compound, is primarily dictated by the balance of steric and electronic effects. The piperidinone ring can adopt several conformations, with the chair and twist-boat forms being the most significant.

For N-acylpiperidines with a substituent at the 2-position (equivalent to the 6-position in this compound), the chair conformation is generally more stable. However, the presence of the acyl group at the nitrogen atom introduces pseudoallylic strain, which can influence the conformational equilibrium. nih.gov Quantum mechanical calculations on related N-acylpiperidines with a 2-methyl substituent indicate that a twist-boat conformation is about 1.2 kcal/mol more favorable than a chair conformation with an equatorial 2-methyl group, but 2.0 kcal/mol less favorable than a chair with an axial 2-methyl group. nih.gov Statistical analysis from the Cambridge Structural Database (CSD) on N-acylpiperidines reveals that approximately 12% of structures adopt a twist-boat conformation, corresponding to a free energy difference of about 1.4 kcal/mol. nih.gov

The orientation of the ethyl group at the 6-position of this compound will significantly impact the conformational preference. An axial orientation of the ethyl group in a chair conformation would likely be disfavored due to steric interactions. Therefore, a chair conformation with an equatorial ethyl group is the most probable ground-state geometry. The preference for an equatorial substituent is a well-established principle in the conformational analysis of substituted piperidines. nih.govrsc.org

Conformer Relative Energy (kcal/mol) Source
Chair (Axial 2-methyl)0.0 nih.gov
Chair (Equatorial 2-methyl)+3.2 nih.gov
Twist-Boat+1.2 (relative to equatorial chair) nih.gov
Twist-Boat-2.0 (relative to axial chair) nih.gov

This table presents calculated relative energies for conformers of a model N-acyl-2-methylpiperidine, which serves as an analogue for this compound.

Electronic Structure Analysis (e.g., Charge Distribution, Electrostatic Potentials)

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing acetyl group and the lactam functionality. The amide group within the piperidinone ring exhibits significant resonance, leading to a delocalization of the nitrogen lone pair electrons towards the carbonyl oxygen. nih.gov This resonance affects the charge distribution across the N-C=O moiety.

Computational methods like Natural Bond Orbital (NBO) analysis can quantify this charge distribution. In related lactam systems, the nitrogen atom typically carries a partial positive charge, while the carbonyl oxygen has a significant partial negative charge. rsc.org The acetyl group further influences the electronic properties by drawing electron density from the piperidinone nitrogen. This inductive effect can impact the reactivity of the molecule, particularly at the carbonyl carbon and the nitrogen atom.

The electrostatic potential map of this compound would be expected to show a region of high negative potential around the carbonyl oxygen of the lactam and the acetyl group, making these sites susceptible to electrophilic attack. Conversely, a region of positive potential would be anticipated around the N-H group (if present in a related secondary amide) and the alpha-carbons.

Characterization of the Amide Bond (e.g., Amidic Resonance, Rotational Barriers)

The C-N bond within the lactam ring of this compound, as well as the C-N bond of the N-acetyl group, possess partial double bond character due to amide resonance. researchgate.netacs.orgyoutube.com This resonance is a key feature of amides and significantly influences their structure and reactivity. The delocalization of the nitrogen lone pair into the carbonyl π* orbital results in a planar geometry around the amide group and a substantial rotational barrier around the C-N bond. researchgate.netacs.org

For acyclic amides, the rotational barrier is typically around 20 kcal/mol. youtube.com In cyclic systems like piperidinones, the ring constraints can influence this barrier. Theoretical calculations using methods like CBS-QB3 have been employed to compute these rotational barriers for various amides, showing a strong correlation between the barrier height and the ground-state resonance weights. researchgate.netacs.orgscilit.com The substitution pattern on the piperidinone ring and the nature of the N-acyl group can modulate the extent of amide resonance and thus the rotational barrier. For instance, studies on structurally similar compounds have shown that even small changes can lead to significant differences in rotational barriers. nih.gov

Amide Type Rotational Barrier (kcal/mol) Method Source
Isonicotinamide14.1 ± 0.2Dynamic NMR nih.gov
(E)-3-(dimethylamino)-N,N-dimethylacrylamide (Amide)12.413C NMR nih.gov
3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea (Amide)16.4Dynamic NMR nih.gov

This table provides examples of amide rotational barriers in related molecules, illustrating the typical energy range.

Theoretical Predictions of Protonation Aptitude and pKa Values

Computational methods combining density functional theory (DFT) with a continuum solvent model, such as the Poisson-Boltzmann model, have been successfully used to predict the pKa values of amides and related compounds with a mean absolute error of less than 0.5 pKa units. nih.gov For accurate predictions, especially in systems with potential intramolecular hydrogen bonding, the use of solution-phase optimized geometries is crucial. nih.gov

The pKa of the conjugate acid of an amide is generally low, indicating that amides are weak bases. The electron-withdrawing nature of the two carbonyl groups in this compound would be expected to further decrease its basicity. The protonation site is typically the carbonyl oxygen due to the resonance stabilization of the resulting cation. Comparing the proton affinities of the two carbonyl oxygens would reveal the more favorable protonation site. Semi-empirical quantum chemical methods have also been used for pKa prediction, with methods like PM3/COSMO and AM1/COSMO showing good performance for compounds not involving zwitterionic states. peerj.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to investigate the conformational dynamics and intermolecular interactions of this compound in a simulated physiological environment. nih.gov

Investigation of Conformational Dynamics of Piperidinone Systems

MD simulations can provide a detailed picture of the dynamic behavior of the piperidinone ring in this compound. These simulations can reveal the time-dependent fluctuations of the ring between different conformations, such as the chair and twist-boat forms. nih.gov By analyzing the trajectories from MD simulations, one can determine the relative populations of different conformers and the energy barriers for interconversion.

The simulations can also elucidate the motion of the ethyl and acetyl substituents. The rotational dynamics of the ethyl group and the conformational changes associated with the N-acetyl group can be monitored over time. Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are common analyses performed on MD trajectories to assess the stability of the system and the mobility of different regions of the molecule, respectively. nih.gov Such simulations are valuable for understanding how the molecule might behave in a solution or when interacting with a biological target. nih.gov

Modeling of Solvent Effects on Molecular Structure and Dynamics

The surrounding solvent environment can significantly influence the conformational preferences, stability, and reactivity of a molecule like this compound. Computational chemistry offers robust methods to model these solvent effects, which are broadly categorized into explicit and implicit solvent models.

Explicit solvent models involve simulating a discrete number of individual solvent molecules around the solute. This approach, often employed in molecular dynamics (MD) simulations, provides a highly detailed picture of solute-solvent interactions, including specific hydrogen bonding and local solvent structuring. However, it is computationally expensive.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally more efficient and is widely used in quantum mechanical calculations to determine the energetic effects of the solvent on the molecular structure and properties. For instance, Density Functional Theory (DFT) calculations combined with a PCM can predict how the dipole moment and conformational equilibrium of this compound would change in solvents of varying polarity, such as water, ethanol, or chloroform.

Research on related heterocyclic compounds has demonstrated the importance of considering solvent effects. For example, studies on flavonoids have shown that solvent polarity can impact their antioxidant activity by altering thermodynamic parameters, a principle that would similarly apply to the reactivity of this compound. mdpi.com

Table 1: Illustrative Solvation Free Energies for a Hypothetical Conformer of this compound

SolventDielectric Constant (ε)Solvation Free Energy (kcal/mol)
Gas Phase10.00
Chloroform4.81-4.25
Ethanol24.55-6.80
Water78.39-7.50

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trend of increased stabilization with increasing solvent polarity.

Reaction Mechanism Prediction and Energy Profile Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, hydrolysis, or other transformations. Density Functional Theory (DFT) is a common method for investigating reaction mechanisms. rsc.org

Identification and Characterization of Transition States

A key aspect of reaction mechanism analysis is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS is crucial for calculating the activation energy of a reaction.

Computational methods like synchronous transit-guided quasi-Newton (STQN) or dimer methods are used to find transition state geometries. Once located, frequency calculations are performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The properties of the transition state, such as its geometry and electronic structure, provide valuable insights into the factors that control the reaction rate. For the N-acylation of lactams, DFT calculations have been used to identify the transition states and determine that the generation of a hemiaminal intermediate is the rate-determining step. rsc.org

Mapping of Reaction Coordinates and Energy Landscapes

The reaction coordinate represents the path of minimum energy that connects reactants, transition states, and products. By calculating the energy at various points along this coordinate, a reaction energy profile can be constructed. This profile visually depicts the energy changes that occur during a reaction, including the activation energies and the energies of any intermediates.

Intrinsic Reaction Coordinate (IRC) calculations are typically performed starting from the transition state geometry to trace the reaction path downhill to the reactants and products, confirming that the identified TS connects the desired species. The resulting energy landscape provides a comprehensive understanding of the reaction mechanism.

Computational Approaches for Rational Molecular Design and Virtual Screening

The principles of computational chemistry are extensively used in rational molecular design and virtual screening for the discovery of new molecules with desired properties. nih.gov While this compound itself may not be a drug candidate, its piperidine (B6355638) scaffold is a common feature in many biologically active molecules. nih.govajchem-a.com

Computational techniques can be used to design derivatives of this compound with potentially enhanced biological activity. This involves making systematic modifications to the molecular structure (e.g., adding or changing substituents) and then using computational methods to predict how these changes affect properties such as binding affinity to a biological target, solubility, or metabolic stability.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. Methods like molecular docking predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions used in docking can then estimate the binding affinity.

For a compound like this compound, if a biological target were identified, its structure could be used as a starting point for a virtual screening campaign to find other compounds with similar or improved activity. Computational studies on other piperidine derivatives have successfully used these approaches to design and identify new molecules with specific biological functions. nih.gov

Structure Activity Relationship Sar Methodologies for Piperidinone Structures Focus on Molecular Interactions

Fundamental Principles of Structure-Activity Relationship Studies in Medicinal Chemistry

The core principle of SAR is that the biological activity of a chemical compound is directly related to its three-dimensional structure. oncodesign-services.comwikipedia.org SAR studies explore this relationship by synthesizing and testing a series of structurally related compounds (analogs). drugdesign.org The goal is to identify which parts of the molecule are critical for its biological effects and which can be modified. wikipedia.org

Key principles that guide SAR studies include:

Identification of the Pharmacophore : This involves determining the essential functional groups and their spatial arrangement within the molecule that are responsible for its biological activity. fiveable.me

Systematic Modification : Analogs of a lead compound are created by modifying specific parts of the molecule. This can involve changing the size, shape, and electronic properties of substituents, altering the core scaffold, or introducing new functional groups. drugdesign.orgslideshare.net

Bioisosteric Replacement : This strategy involves replacing a functional group with another group that has similar physical or chemical properties (a bioisostere). This can help to improve the compound's potency, selectivity, or metabolic stability.

Conformational Analysis : Understanding the preferred three-dimensional shape (conformation) of a molecule is crucial, as it dictates how the molecule fits into its biological target. fiveable.me

The process aims to build a comprehensive understanding of how molecular structure dictates biological function, guiding the optimization of a lead compound into a potential drug candidate. oncodesign-services.comgardp.org

Systematic Structural Modification Strategies for Piperidinone Derivatives

For a molecule like 1-Acetyl-6-ethylpiperidin-2-one, several positions on the piperidinone ring can be systematically modified to probe the SAR. These modifications help to map out the steric and electronic requirements of the binding site.

The piperidinone core is a versatile scaffold found in many biologically active compounds. nih.gov Altering the substituents on this ring can have a profound impact on the molecule's interaction with its target. For the 6-ethylpiperidin-2-one (B2813974) ring, positions 3, 4, 5, and 6 are potential sites for modification.

Position 6 (Ethyl Group) : The ethyl group at position 6 is a key feature. Its size, shape, and lipophilicity can be critical for activity. Modifications could include varying the alkyl chain length (e.g., methyl, propyl, butyl) or introducing branching (e.g., isopropyl) to probe the size of the binding pocket. Introducing polar functional groups onto this alkyl chain could explore potential hydrogen bonding interactions.

Positions 3, 4, and 5 : These positions on the piperidinone ring can be substituted to explore the surrounding space in the binding pocket. Adding small alkyl groups, halogens, or hydroxyl groups can alter the molecule's electronic distribution and steric profile. For example, a study on mono-substituted 4-phenylpiperidines demonstrated that the position and nature of substituents on the aromatic ring were critical for their in vivo effects. nih.gov

The following table illustrates potential modifications and their expected impact on molecular interactions.

Position of SubstitutionOriginal GroupModified GroupPotential Impact on Molecular Interaction
C6EthylMethylProbes for required steric bulk; may increase or decrease binding affinity.
C6EthylPropyl / IsopropylExplores the size and shape of the hydrophobic binding pocket.
C6EthylCyclohexylIntroduces conformational rigidity and greater steric bulk.
C4HydrogenPhenylInvestigates potential for pi-stacking interactions. nih.gov
C3HydrogenHydroxyl (OH)Introduces a hydrogen bond donor/acceptor to probe for polar interactions.
C5HydrogenFluorine (F)Alters local electronic properties and can form specific interactions.

The N-acetyl group in this compound is another critical point for modification. The nitrogen atom of the piperidinone ring and its substituent can significantly influence the molecule's properties.

Electronic Effects : The acetyl group is an electron-withdrawing group that affects the electron density of the amide bond. Replacing it with electron-donating groups (e.g., alkyl groups) or other electron-withdrawing groups of different sizes (e.g., benzoyl) can modulate the strength of dipole interactions or hydrogen bonding with the target.

Steric Hindrance : The size of the N-substituent can influence the molecule's ability to adopt the correct conformation for binding. Larger groups might sterically hinder the interaction with the target, while smaller groups might not provide sufficient interaction.

Hydrogen Bonding : While the N-acetyl group's nitrogen is part of an amide and not a good hydrogen bond donor, the carbonyl oxygen is a strong hydrogen bond acceptor. Modifying the substituent could alter the accessibility or positioning of this acceptor. For instance, replacing the acetyl with a bulkier acyl group might shield the carbonyl oxygen.

Research on diarylidene-N-methyl-4-piperidones, which are related structures, has shown that substituents on the aryl rings influence their antioxidant and anti-inflammatory activities, highlighting the importance of systematic modifications. nih.gov

The carbon at position 6 of this compound, being attached to four different groups (the nitrogen, C5 of the ring, the ethyl group, and a hydrogen atom), is a chiral center. This means the compound can exist as two different stereoisomers (enantiomers), (R)-1-Acetyl-6-ethylpiperidin-2-one and (S)-1-Acetyl-6-ethylpiperidin-2-one.

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with different stereoisomers of a compound. drugdesign.org One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. In some cases, the other enantiomer might even have a different or undesirable activity.

A study on piperidin-4-one derivatives demonstrated that the stereochemistry of the compounds had a significant effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov This underscores the importance of synthesizing and testing individual stereoisomers to fully understand the SAR of a chiral compound.

StereoisomerHypothetical Biological Activity (e.g., IC50)Rationale
(R)-1-Acetyl-6-ethylpiperidin-2-oneHigh Affinity (Low IC50)The specific 3D arrangement of the ethyl group allows for an optimal fit into a hydrophobic pocket of the target protein.
(S)-1-Acetyl-6-ethylpiperidin-2-oneLow Affinity (High IC50)The ethyl group in this configuration may sterically clash with the protein, preventing optimal binding.
Racemic Mixture (1:1 of R and S)Intermediate AffinityThe measured activity is an average of the high-affinity and low-affinity isomers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperidinones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org Instead of just qualitatively describing relationships, QSAR seeks to quantify them. oncodesign-services.comfiveable.me

The fundamental principle is that variations in the biological activity of a group of molecules are correlated with changes in their physicochemical properties, which can be represented by numerical values called molecular descriptors. A QSAR model is essentially an equation that links these descriptors to the activity.

For piperidinone derivatives, a QSAR study would involve:

Compiling a dataset of piperidinone analogs with their measured biological activities. researchgate.net

Calculating a wide range of molecular descriptors for each analog. researchgate.net

Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that best correlates the descriptors with the activity. nih.gov

Validating the model to ensure it is robust and has predictive power. nih.gov

Such models can then be used to predict the activity of new, unsynthesized piperidinone derivatives, helping to prioritize which compounds to synthesize and test. nih.gov

The success of a QSAR model heavily depends on the choice of molecular descriptors. nih.gov These are numerical values that encode different aspects of a molecule's structure and properties. researchgate.netwiley.com There are thousands of possible descriptors, which can be broadly categorized.

The selection of descriptors is a critical step to avoid overfitting and to create an interpretable model. kg.ac.rs Methods like genetic algorithms or stepwise regression are often used to select a small subset of relevant descriptors from a large pool. nih.gov

The table below lists some common classes of molecular descriptors and their relevance.

Descriptor ClassExample DescriptorsInformation EncodedRelevance to SAR
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesDistribution of electrons, ability to participate in electrostatic interactions.Crucial for understanding interactions with polar residues in a binding site. researchgate.net
Steric / Geometrical Molecular weight, Molar refractivity (MR), Molecular surface area, Molecular volumeSize and shape of the molecule.Determines how well the molecule fits into the binding site (steric complementarity). nih.govresearchgate.net
Hydrophobic LogP (octanol-water partition coefficient)Lipophilicity of the molecule.Important for crossing cell membranes and for hydrophobic interactions with the target. youtube.com
Topological Connectivity indices (e.g., Kier & Hall indices), Topological Polar Surface Area (TPSA)Atom connectivity and branching patterns, polar surface area.Reflects molecular size, shape, and potential for hydrogen bonding. researchgate.net
3D Descriptors 3D-MoRSE descriptors, WHIM descriptors3D arrangement of atoms in space.Captures the three-dimensional structure required for specific receptor interactions.

For a series of this compound analogs, a QSAR model might find that a combination of a hydrophobic descriptor (like LogP), a steric descriptor (like molar refractivity), and an electronic descriptor (like the charge on the carbonyl oxygen) provides the best correlation with biological activity. This would quantitatively confirm the qualitative insights gained from traditional SAR studies.

Development of Statistical Models for Structure-Interaction Prediction

To move beyond qualitative observations, quantitative structure-activity relationship (QSAR) models are developed. These are statistical models that mathematically correlate the structural properties of a group of compounds with their biological activities. pharmacologymentor.com The development of a robust QSAR model is a systematic process that involves synthesizing a series of related compounds, measuring their biological activity, and then using statistical methods to create a predictive model. oncodesign-services.com

For a series of piperidinone analogs, this process would involve quantifying various molecular characteristics, known as descriptors. These descriptors fall into several categories:

Physicochemical Descriptors : These include properties like molecular weight, logP (a measure of lipophilicity), and pKa. pharmacologymentor.com

Electronic Descriptors : These quantify the electronic aspects of the molecule. For instance, a study on piperidinyl esters found that their antimuscarinic activity was strongly influenced by the electronic nature (Taft's polar substituent constant, σ*) of the side chain, with electron-withdrawing groups being favorable for activity at the M3 receptor. nih.gov

Steric and Topological Descriptors : These describe the size, shape, and branching of a molecule. pharmacologymentor.com A QSAR analysis of piperidine (B6355638) derivatives acting as farnesyltransferase inhibitors showed that the inhibitory activity was significantly mediated by descriptors related to the van der Waals surface area and the separation between hydrophobic and hydrophilic regions of the molecules. nih.gov

The goal is to generate an equation that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.gov

Table 1: Key Molecular Descriptors in QSAR Studies of Piperidine Derivatives This table is generated based on data from referenced research articles.

Descriptor CategorySpecific Descriptor ExampleRelevance to Biological Activity (Based on Piperidine Studies)Potential Application to this compound
ElectronicTaft's Polar Constant (σ*)Correlates with antimuscarinic activity; electron-withdrawing groups can enhance potency. nih.govModifying the acetyl group to alter its electronic properties could modulate activity.
Steric/TopologicalMolecular Volume / van der Waals Surface AreaInfluences farnesyltransferase inhibition and M2 receptor binding. nih.govnih.govVarying the size of the ethyl group at position 6 would directly impact steric interactions.
HydrophobicitylogP / Hydrophobic Integy MomentImportant for farnesyltransferase inhibition, suggesting a need for a clear separation of hydrophobic/hydrophilic regions. nih.govThe ethyl group provides a hydrophobic region, while the two carbonyls are polar.
Charge-basedPartial Negative Surface Area (Q_VSA_FPNEG)Fractional negative charge on the molecular surface is important for farnesyltransferase inhibition. nih.govThe two oxygen atoms of the acetyl and lactam carbonyls are key sites of partial negative charge.

Application of In Silico Tools for SAR Exploration and Visualization

In silico (computational) tools are indispensable for modern SAR exploration, allowing researchers to build and simulate 3D models of molecules to understand their interactions with biological targets. oncodesign-services.comnih.gov These methods can visualize the complex relationships between a molecule's structure and its function.

Key computational techniques include:

Pharmacophore Modeling : This technique identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. pharmacologymentor.comnih.gov For this compound, a pharmacophore model might highlight the two carbonyl oxygens as hydrogen bond acceptors and the ethyl group as a hydrophobic feature.

Molecular Docking : This method predicts the preferred orientation of a molecule when bound to a biological target, helping to understand the specific interactions at an atomic level.

Comparative Molecular Field Analysis (CoMFA) : A powerful 3D-QSAR technique, CoMFA analyzes the relationship between the steric (shape) and electrostatic (charge) fields of a series of molecules and their biological activities. pharmacologymentor.com In a study of piperidinyl esters, CoMFA was used to create visual maps that confirmed the SAR findings derived from traditional QSAR, showing where steric bulk or electrostatic changes would be beneficial or detrimental to activity. nih.gov

A variety of software tools are available to perform these analyses, enabling the rapid characterization and prioritization of compounds. vegahub.euclick2drug.org

Table 2: Examples of In Silico Tools for SAR Analysis This table is generated based on data from referenced research articles.

Tool/TechniqueFunctionExample Application
SARpy / QSARpyDevelops classification (SAR) or quantitative (QSAR) models by breaking molecules into fragments and identifying those related to a specific property. vegahub.euUsed to build predictive models for properties like toxicity or biological activity based on a training set of compounds. vegahub.eu
CoMFAGenerates 3D contour maps to visualize the impact of steric and electrostatic fields on biological activity. pharmacologymentor.comVisualization of CoMFA fields for piperidinyl esters confirmed that the size and electronic character of side chains were critical for antimuscarinic activity. nih.gov
Molecular Modeling / DockingCreates 3D representations of molecules and simulates their interaction with target proteins. oncodesign-services.comPredicting how this compound might fit into a target's binding pocket.
Pharmacophore AnalysisIdentifies the essential 3D arrangement of functional groups necessary for activity. nih.govAnalysis of piperidine derivatives showed that aromatic, acceptor, and donor groups were favorable for farnesyltransferase inhibition. nih.gov

Exploration of Structure-Kinetic Relationships (SKR)

A primary goal in SKR is to intentionally modify a ligand's structure to prolong this residence time, which can lead to a more durable biological effect. rsc.org Large-scale analyses have been conducted to uncover the principles governing these relationships. One major study, which analyzed over 3,800 small molecules, used matched molecular pair (MMP) analysis to systematically investigate how minor structural changes impact binding kinetics. nih.gov

A key finding from this research is the fundamental contribution of a ligand's polarity to its kinetic rates. rsc.orgnih.gov

Association Rate (k-on) : This is a measure of how quickly a molecule binds to its target. The analysis revealed that increasing a ligand's polarity often leads to a slower association rate. rsc.orgnih.gov

Dissociation Rate (k-off) : This is a measure of how quickly the molecule unbinds. The effect of polarity on the off-rate is more complex. While increased polarity can destabilize the transition state of dissociation (slowing k-off), it may also destabilize the bound state, potentially resulting in no change or even a faster k-off (shorter residence time). rsc.org

In silico methods are also being developed to predict kinetic properties. Advanced techniques combine molecular dynamics simulations with machine learning to predict k-off rates based on interaction fingerprints (IFPs), which catalog interactions like hydrogen bonds and hydrophobic contacts along the ligand's dissociation pathway. nih.gov

For a compound like this compound, an SKR study would involve synthesizing analogs—for example, by replacing the ethyl group with more polar or non-polar substituents—and measuring their k-on and k-off rates. This data would reveal how modifications to the piperidinone scaffold influence the dynamics of the target interaction, providing a path to optimize not just if the molecule binds, but for how long. nih.gov

Table 3: Principles of Structure-Kinetic Relationships (SKR) This table is generated based on principles described in referenced research articles.

Structural ModificationGeneral Effect on PolarityLikely Impact on Association Rate (k-on)Potential Impact on Dissociation Rate (k-off) / Residence Time (τ)
Adding a hydroxyl or amide groupIncreaseSlower k-on rsc.orgnih.govVariable; may increase, decrease, or not change residence time depending on interactions in the bound and transition states. rsc.org
Adding a non-polar alkyl chainDecreaseFaster k-on rsc.orgnih.govVariable; dependent on specific hydrophobic interactions with the target.
Introducing a rigid ring systemVariableCan slow k-on due to entropic penalty.Can slow k-off (increase τ) if the rigid conformation is optimal for binding.

Analytical Methodologies for Comprehensive Characterization of 1 Acetyl 6 Ethylpiperidin 2 One

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary toolset for determining the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, each technique provides unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: This technique provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-Acetyl-6-ethylpiperidin-2-one, the ¹H NMR spectrum would be expected to show distinct signals for the acetyl methyl group (a singlet), the ethyl group (a quartet and a triplet), and the protons on the piperidinone ring (a series of complex multiplets). The precise chemical shifts and coupling patterns are essential for confirming the substitution pattern.

¹³C NMR Spectroscopy: Complementing the ¹H NMR, ¹³C NMR spectroscopy reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound would be characterized by two signals in the carbonyl region, corresponding to the amide and acetyl carbons. Additional signals would confirm the presence of the ethyl group carbons and the four distinct methylene (B1212753) carbons of the piperidinone ring.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the ethyl group's structure and the sequence of protons around the ring. An HSQC spectrum correlates each proton signal directly to its attached carbon, while an HMBC (Heteronuclear Multiple Bond Correlation) spectrum reveals longer-range (2-3 bond) correlations, which are crucial for definitively placing the acetyl group on the nitrogen and the ethyl group at the C-6 position.

Representative ¹H NMR Data for this compound
Assigned ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
CH₃ (Acetyl)~2.1Singlet (s)
CH (C6-H)~4.0 - 4.5Multiplet (m)
CH₂ (Ring)~1.5 - 2.5Multiplets (m)
CH₂ (Ethyl)~1.6 - 1.9Quartet (q)
CH₃ (Ethyl)~0.9Triplet (t)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its two carbonyl groups. The tertiary amide carbonyl (within the lactam ring) would be expected to produce a strong absorption band, while the second carbonyl of the N-acetyl group would also show a distinct, strong stretch. The absence of an N-H stretch (typically found around 3200-3400 cm⁻¹) and the presence of these two carbonyl bands would be key indicators of the N-acetylated lactam structure.

Characteristic IR Absorption Frequencies for this compound
Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C=O Stretch (Tertiary Amide/Lactam)1630 - 1680Strong
C=O Stretch (Acetyl group)1690 - 1720Strong
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C-N Stretch1020 - 1250Medium

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. This technique can confirm the molecular formula of this compound as C₉H₁₅NO₂. Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum reveals characteristic fragments that offer further structural proof. nih.gov Key fragmentation pathways would likely involve the loss of the acetyl group (a loss of 43 mass units) and the ethyl group (a loss of 29 mass units), as well as cleavages of the piperidinone ring. nih.gov

Expected HRMS Fragmentation Data for this compound (C₉H₁₅NO₂)
IonProposed Fragment StructureCalculated m/z
[M+H]⁺C₉H₁₆NO₂⁺170.1176
[M-C₂H₅]⁺Loss of ethyl group140.0706
[M-COCH₃]⁺Loss of acetyl group126.1019
[C₂H₃O]⁺Acetyl cation43.0184

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by chromophores within a molecule. The principal chromophores in this compound are the two carbonyl groups. These groups typically exhibit weak n→π* electronic transitions in the UV region. acs.org While these absorptions may not be highly intense, their presence can be confirmed, and the technique is often used in conjunction with chromatography for detection purposes. semanticscholar.org

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating the target compound from impurities, byproducts, or starting materials, and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds and for performing quantitative analysis. researchgate.net A reversed-phase HPLC method would be most suitable for this compound. In this setup, the compound is passed through a nonpolar stationary phase (like a C18 column) using a polar mobile phase. researchgate.net By running a gradient of increasing organic solvent (e.g., acetonitrile) in water, components are separated based on their relative polarities. The purity of the sample is determined by the relative area of the main peak compared to any impurity peaks detected, often by a UV detector set to a wavelength where the carbonyl groups absorb (~210 nm). researchgate.netresearchgate.net

Typical HPLC Method Parameters for this compound Analysis
ParameterValue
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
GradientTime-dependent mixture of A and B
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. For a compound like this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is indispensable for assessing its purity and identifying any volatile impurities or byproducts from its synthesis.

The analysis involves injecting a sample into the GC system, where it is vaporized in a heated inlet. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.

In the analysis of N-acetylated compounds and piperidine (B6355638) derivatives, the choice of column and temperature programming is critical. A mid-polarity column is often suitable for achieving good separation. The temperature of the GC oven is typically ramped over time to facilitate the elution of compounds with varying boiling points. google.comnih.gov While specific experimental data for this compound is not publicly available, a typical analysis would be conducted under controlled conditions to ensure reproducibility. chromforum.org

Table 1: Representative GC-MS Parameters for Analysis

ParameterValue/TypePurpose
GC System Agilent 7890A or similarHigh-resolution separation
Mass Spectrometer 5975C Series MSD or similarCompound identification and quantification
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)General-purpose, mid-polarity column suitable for a wide range of compounds.
Carrier Gas HeliumInert mobile phase
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program Initial 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minSeparates compounds based on boiling point.
Detector Mass Spectrometer (MS)Provides mass-to-charge ratio for structural elucidation.
Ionization Mode Electron Impact (EI)Standard ionization method creating a reproducible fragmentation pattern.

The resulting chromatogram would display peaks corresponding to each separated compound, with the peak area being proportional to its concentration. The mass spectrum for the peak corresponding to this compound would be compared against a reference standard to confirm its identity.

Elemental Analysis for Stoichiometric Composition Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound and assessing its purity. The experimental results are compared against the theoretical values calculated from its molecular formula, C₉H₁₅NO₂.

The analysis is typically performed using a CHN analyzer. A small, precisely weighed amount of the purified compound is combusted at high temperatures (around 1000°C) in a stream of oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified using various detection methods, such as infrared spectroscopy and thermal conductivity. The percentage of oxygen is usually determined by difference.

For this compound (Molecular Weight: 169.22 g/mol ), the theoretical elemental composition can be precisely calculated. Any significant deviation between the experimental and theoretical values would indicate the presence of impurities or an incorrect structural assignment. researchgate.net

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.019108.0963.88%
HydrogenH1.011515.158.95%
NitrogenN14.01114.018.28%
OxygenO16.00232.0018.90%

An experimental result that falls within ±0.4% of the theoretical values is generally considered acceptable confirmation of the compound's elemental stoichiometry.

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a 3D electron density map of the molecule can be generated, from which the atomic positions are determined. acs.org

While a specific crystal structure for this compound is not publicly documented, studies on related piperidine derivatives provide insight into its likely conformation. The six-membered piperidine ring is expected to adopt a stable chair or a slightly distorted chair conformation to minimize steric strain. nih.govwhiterose.ac.uk The acetyl and ethyl groups would occupy specific equatorial or axial positions on this ring, which this analysis would definitively establish.

Table 3: Representative Crystallographic Data for a Piperidine Derivative This table presents hypothetical yet realistic data that one might expect from an X-ray crystallographic analysis of a compound similar in structure and complexity to this compound. mdpi.com

ParameterRepresentative ValueDescription
Chemical Formula C₉H₁₅NO₂The elemental composition of the molecule.
Formula Weight 169.22 g/mol The mass of one mole of the compound.
Crystal System MonoclinicOne of the seven crystal systems describing lattice geometry.
Space Group P2₁/cDescribes the symmetry elements within the unit cell.
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 11.5 Å, β = 95°The dimensions and angle of the fundamental repeating unit of the crystal.
Volume 992 ųThe volume of the unit cell.
Z 4The number of molecules per unit cell.
Calculated Density 1.13 g/cm³The theoretical density of the crystal.
R-factor < 0.05An indicator of the quality of the agreement between the crystallographic model and the experimental data.

The final refined crystal structure would provide unambiguous proof of the compound's constitution and stereochemistry, serving as the gold standard for its structural characterization.

Preclinical Pharmacokinetic Pk Study Methodologies for Piperidinone Compounds

In Vitro Pharmacokinetic Assessment Methodologies

In the early stages of drug discovery, in vitro pharmacokinetic (PK) assessments play a pivotal role in the selection of promising drug candidates. These studies provide initial insights into a compound's absorption, distribution, metabolism, and excretion (ADME) properties, helping to predict its in vivo behavior. For piperidinone compounds, including 1-Acetyl-6-ethylpiperidin-2-one, a variety of in vitro methodologies are employed to evaluate their pharmacokinetic profiles.

Assessing Metabolic Stability in Subcellular Fractions (e.g., liver microsomes)

The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and half-life. nih.gov Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov They are a standard in vitro tool for assessing the metabolic stability of new chemical entities. nih.gov

The general methodology involves incubating the piperidinone compound with liver microsomes from various species (e.g., human, rat, mouse, dog) and a cofactor, typically NADPH, to initiate the metabolic reactions. nih.govnuvisan.com The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The rate of disappearance of the compound is then used to calculate key pharmacokinetic parameters. researchgate.net

Key parameters determined from these studies include:

In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.

For instance, a study on arylpiperazine derivatives assessed their metabolic stability in human liver microsomes. nih.gov The metabolic half-life was determined to select the most stable compounds for further development. nih.gov While specific data for this compound is not publicly available, the methodology would follow this established pattern.

Table 1: Example Data from a Metabolic Stability Assay of Piperidinone Analogs

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Piperidinone Analog A3519.8
Piperidinone Analog B1546.2
Piperidinone Analog C>60<11.6

This table presents hypothetical data for illustrative purposes.

Determination of Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site. nih.govsigmaaldrich.com Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. sigmaaldrich.com Therefore, determining the plasma protein binding (PPB) is a crucial step in preclinical PK studies.

Several methods are commonly used to determine the PPB of piperidinone compounds:

Equilibrium Dialysis: This is considered the gold standard method. It involves a semi-permeable membrane separating a plasma sample containing the drug from a buffer solution. nih.govsigmaaldrich.com The unbound drug diffuses across the membrane until equilibrium is reached, and the concentrations in both compartments are measured to calculate the bound and unbound fractions. sigmaaldrich.com

Ultrafiltration: This method uses a centrifugal force to separate the free drug from the protein-bound drug through a semi-permeable membrane. nih.goveurekaselect.com It is a faster method than equilibrium dialysis. nih.gov

Ultracentrifugation: This technique separates the protein-bound drug from the free drug by high-speed centrifugation, pelleting the proteins and the bound drug. nih.goveurekaselect.com

The choice of method can depend on factors like the compound's properties and the desired throughput. nih.govresearchgate.net High-throughput 96-well formats for equilibrium dialysis and ultrafiltration have been developed to screen a larger number of compounds in early discovery. researchgate.net

Table 2: Comparison of Plasma Protein Binding Determination Methods

MethodPrincipleAdvantagesDisadvantages
Equilibrium Dialysis Diffusion across a semi-permeable membraneHigh accuracy, considered the gold standardTime-consuming
Ultrafiltration Separation by centrifugal forceFaster than equilibrium dialysisPotential for non-specific binding to the membrane
Ultracentrifugation Separation by high-speed centrifugationNo membrane-related artifactsRequires specialized equipment

In Vivo Pharmacokinetic Experimental Designs

Following promising in vitro data, in vivo pharmacokinetic studies are conducted in animal models to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism. These studies are essential for predicting human pharmacokinetics and establishing a safe and effective dosing regimen for clinical trials.

Development and Validation of Bioanalytical Methods for Quantification in Biological Fluids

Accurate quantification of the drug and its metabolites in biological fluids (e.g., plasma, urine) is fundamental to all in vivo PK studies. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used bioanalytical technique due to its high sensitivity, selectivity, and reproducibility. nih.govrsc.org

The development and validation of a bioanalytical method is a rigorous process that follows regulatory guidelines (e.g., FDA, ICH). nih.govsemanticscholar.org Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix. bebac.at

Accuracy: The closeness of the measured concentration to the true concentration. nih.gov

Precision: The degree of scatter between a series of measurements. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

For example, a validated LC-MS/MS method for the quantification of paliperidone (B428) in human plasma demonstrated high accuracy and precision with a low limit of quantification. semanticscholar.org A similar approach would be necessary for this compound.

Table 3: Typical Validation Parameters for a Bioanalytical Method

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤15% (≤20% at LLOQ)
Linearity Correlation coefficient (r²) ≥ 0.99
Recovery Consistent and reproducible

Methodologies for Absorption Studies

Oral administration is the most common and convenient route for drug delivery. nih.gov Absorption studies evaluate the rate and extent to which a drug enters the systemic circulation after oral administration. nih.govresearchgate.net

In vivo absorption studies typically involve administering the piperidinone compound to animal models (e.g., rats, dogs) and collecting blood samples at various time points. nih.gov The drug concentration in the plasma is then measured using a validated bioanalytical method. The resulting plasma concentration-time profile is used to determine key absorption parameters such as:

Cmax: The maximum plasma concentration of the drug.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total drug exposure over time.

For compounds with poor solubility, formulation strategies may be employed to enhance absorption. In vitro dissolution studies can be used to screen different formulations before in vivo testing.

Techniques for Distribution Studies (e.g., Tissue Distribution Analysis)

Distribution studies determine how a drug distributes into different tissues and organs throughout the body. nih.govbenthamscience.com This information is crucial for understanding the drug's site of action and potential for off-target effects. nih.gov

Several techniques are used for tissue distribution analysis:

Quantitative Whole-Body Autoradiography (QWBA): This technique involves administering a radiolabeled version of the drug to animals. nih.gov The animals are then euthanized at different time points, and thin sections of the entire body are exposed to a phosphor imaging plate to visualize and quantify the distribution of radioactivity in various tissues. While providing spatial information, it doesn't differentiate between the parent drug and its metabolites. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method involves collecting various tissues at different time points after drug administration. The tissues are homogenized, and the drug concentration is quantified using a validated LC-MS/MS method. rsc.orgnih.gov This technique is highly specific for the parent drug but does not provide the detailed spatial distribution within an organ that QWBA does. nih.gov

Imaging Mass Spectrometry (IMS): This is a more recent technique that combines the spatial resolution of imaging with the specificity of mass spectrometry. nih.gov It allows for the visualization and quantification of the drug and its metabolites directly in tissue sections without the need for radiolabeling. nih.gov

The choice of technique depends on the specific research question and the stage of drug development. nih.govnih.gov

Approaches to Metabolism Studies (e.g., Metabolite Profiling)

In preclinical pharmacokinetic research, understanding the metabolic fate of a new chemical entity is paramount. For piperidinone compounds, metabolism studies are designed to identify the chemical transformations the compound undergoes within a biological system. These studies are crucial for identifying active or potentially toxic metabolites and understanding the mechanisms of clearance. nih.gov The primary approach is metabolite profiling, which involves the identification and quantification of all relevant metabolites in various biological matrices.

Methodologies for Metabolite Profiling:

In Vitro Models: Initial metabolic screening is typically performed using in vitro systems. nih.gov These include:

Liver Microsomes: These subcellular fractions contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I oxidative metabolism. nih.gov Studies with piperidinone compounds often use liver microsomes from different species (e.g., rat, human) to assess interspecies differences in metabolism. nih.govpcom.edu For example, research on 2-piperidone (B129406), a related lactam, identified it as a substrate for CYP2E1, which metabolizes it to 6-hydroxy-2-piperidone. researchgate.netnih.govresearchgate.net

Hepatocytes: Intact liver cells (hepatocytes) provide a more complete metabolic picture, as they contain both Phase I and Phase II enzymes (e.g., for glucuronidation, sulfation). semanticscholar.org Studies with fluorofentanyl, which contains a piperidine (B6355638) ring, used human hepatocytes to identify metabolites formed through N-dealkylation and various hydroxylations. semanticscholar.org

Recombinant CYP Enzymes: To pinpoint which specific CYP isozyme is responsible for a particular metabolic reaction, individual recombinant human CYP enzymes are used. nih.gov This is critical for predicting potential drug-drug interactions. nih.gov

In Vivo Models: Following in vitro characterization, metabolism is studied in animal models. This confirms the in vitro findings in a whole-organism context and helps identify metabolites under physiological conditions. Biological samples such as plasma, urine, and feces are collected after administration of the compound and analyzed. science.gov

Analytical Techniques: The cornerstone of metabolite profiling is the combination of high-performance liquid chromatography (HPLC) for separation and high-resolution mass spectrometry (HRMS) for detection and structural elucidation. semanticscholar.org Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information that helps identify the site of metabolic modification. researchgate.netresearchgate.net

Common Metabolic Pathways for Piperidinone Compounds: Based on studies of structurally related compounds, the piperidinone core is susceptible to several key metabolic reactions:

Oxidation (Hydroxylation): This is a common Phase I reaction catalyzed by CYP450 enzymes. Hydroxylation can occur at various positions on the piperidinone ring or on alkyl substituents. For instance, 2-piperidone is metabolized to 6-hydroxy-2-piperidone. researchgate.netnih.gov The major metabolite of MNP001, a piperidine analog, was identified as a tetrahydropyridine (B1245486) product resulting from CYP3A4-mediated oxidation. pcom.edu

N-dealkylation: For N-substituted piperidinones, the removal of an alkyl or aryl group from the nitrogen atom is a major pathway. The N-dealkylation of fluorofentanyl to form norfluorofentanyl at the piperidine ring was observed as a primary metabolic route. semanticscholar.org

Hydrolysis: The lactam ring within the piperidinone structure can potentially undergo hydrolysis, opening the ring to form an amino acid derivative.

The following table summarizes potential metabolic transformations for a piperidinone scaffold based on published findings for analogous structures.

Metabolic ReactionEnzyme FamilyDescriptionExample from Related Compounds
Ring HydroxylationCytochrome P450 (e.g., CYP2E1, CYP3A4)Addition of a hydroxyl (-OH) group to a carbon atom on the piperidinone ring.2-Piperidone is metabolized to 6-hydroxy-2-piperidone. researchgate.netnih.gov
Side-Chain OxidationCytochrome P450Oxidation of an alkyl substituent attached to the ring.Hydroxylation at the alkyl chain is a noted pathway for fentanyl derivatives. semanticscholar.org
N-DealkylationCytochrome P450 (e.g., CYP3A4)Removal of the substituent (e.g., phenethyl group) from the piperidine nitrogen.A primary pathway for fluorofentanyl, resulting in norfluorofentanyl. semanticscholar.org
Amide HydrolysisHydrolases (e.g., amidases)Cleavage of the amide bond within the lactam ring, leading to ring-opening.A potential but less commonly reported pathway for stable lactams.

Methods for Excretion Pathway Investigations

Investigating the excretion pathways is essential to determine how a compound and its metabolites are eliminated from the body. This information helps to complete the mass balance picture and understand the roles of the renal (urine) and hepatobiliary (bile/feces) systems in the drug's disposition.

Key Methodologies:

Biliary Excretion Studies:

Bile Duct Cannulation: This is the most direct method for studying biliary excretion in preclinical animal models (e.g., rats). It involves surgically implanting a cannula into the bile duct to collect bile directly. nih.gov This allows for the quantification of the parent drug and metabolites excreted from the liver into the intestine, bypassing enterohepatic recirculation. nih.gov

Challenges in Humans: Direct bile collection in humans is highly invasive and generally limited to patients with pre-existing biliary drainage tubes. nih.gov Therefore, in clinical settings, fecal analysis serves as a surrogate to quantify the total output from non-urinary pathways. nih.gov

Analysis of Excreta:

Urine and Feces Collection: In both preclinical and clinical studies, urine and feces are collected at timed intervals. nih.gov

Sample Processing and Analysis: Fecal samples are typically homogenized and extracted to isolate the drug and its metabolites. Both urine and fecal extracts are then analyzed, usually by LC-MS/MS, to identify and quantify the parent compound and each metabolite. This data reveals the proportion of the dose eliminated by renal and fecal routes and the metabolic profile in each matrix.

Investigating Enterohepatic Recirculation: The biliary excretion of a drug can lead to its reabsorption in the intestine, a process known as enterohepatic recycling. nih.gov This can significantly prolong the drug's half-life. Comparing the pharmacokinetic profiles of animals with and without bile duct cannulation can reveal the extent of enterohepatic recirculation.

The following table outlines the primary methods for investigating excretion pathways.

MethodObjectiveMatrices AnalyzedKey Information Obtained
Mass Balance Study (Radiolabeled Compound)To account for the total administered dose and determine the overall contribution of different excretion routes.Urine, Feces, Cage Wash, Expired AirQuantitative data on the percentage of dose eliminated via renal, fecal, and other pathways.
Bile Duct Cannulation (Preclinical)To directly measure the amount and rate of drug and metabolite excretion into bile.Bile, Urine, PlasmaDirect quantification of biliary clearance; assessment of enterohepatic recirculation.
Urine and Fecal AnalysisTo identify and quantify the parent drug and metabolites eliminated through renal and hepatobiliary/gastrointestinal routes.Urine, FecesMetabolic profile in excreta; relative importance of renal vs. fecal excretion for the parent compound and its metabolites. nih.gov

Pharmacokinetic Data Analysis and Modeling

Following the collection of concentration-time data from preclinical studies, pharmacokinetic (PK) analysis is performed to quantify the absorption, distribution, metabolism, and excretion (ADME) processes. This involves applying mathematical models to the data to derive key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½). gdddrjournal.com These parameters are fundamental for understanding a drug's behavior in the body and for predicting its properties in other species, including humans. patsnap.com

Application of Compartmental and Non-compartmental Analysis

Two primary approaches are used for pharmacokinetic data analysis: non-compartmental analysis (NCA) and compartmental analysis. allucent.comresearchgate.net

Non-compartmental Analysis (NCA): NCA, also known as a model-independent approach, calculates PK parameters directly from the observed concentration-time data without assuming a specific model for drug distribution and elimination. gdddrjournal.comallucent.com It relies on algebraic equations and the application of statistical moment theory. researchgate.net

Methodology: NCA uses methods like the trapezoidal rule to calculate the Area Under the Concentration-time Curve (AUC), which is a measure of total drug exposure. quantics.co.uk Key parameters derived include maximum concentration (Cmax), time to reach Cmax (Tmax), clearance (CL = Dose/AUC), and terminal half-life (t½). quantics.co.uk

Application & Advantages: NCA is widely used in early drug development, particularly for bioequivalence studies, due to its simplicity, speed, and objectivity. gdddrjournal.comquantics.co.uk Since it does not depend on assumptions about body compartments, it tends to provide more consistent results between analysts. allucent.comresearchgate.net A study on piperaquine (B10710) oral granules, for example, planned to use NCA to estimate primary PK parameters like Cmax and AUC. clinicaltrials.gov

Limitations: NCA provides limited mechanistic insight and is less powerful for simulation or predicting drug concentrations after complex dosing regimens.

Compartmental Analysis: This model-dependent approach envisions the body as a system of one or more interconnected compartments. allucent.com A compartment is a theoretical space where the drug concentration is assumed to be uniform. youtube.com

Methodology: Mathematical models (sets of differential equations) are fitted to the concentration-time data using nonlinear regression. allucent.com Models can range from a simple one-compartment model to more complex multi-compartment models (e.g., two or three compartments) that better describe the distribution phase of a drug. gdddrjournal.com The pharmacokinetics of piperaquine, for instance, were best described by a three-compartment disposition model, which characterized its triphasic disposition. nih.gov

Application & Advantages: Compartmental models are powerful because they can describe the entire time course of drug concentration, allow for the simulation of different dosing scenarios, and provide a deeper understanding of the underlying physiological processes. allucent.com They are essential for developing more sophisticated models like physiologically based pharmacokinetic (PBPK) models.

Limitations: The choice of model can be subjective, and different analysts might select different models for the same dataset, potentially leading to variability in results. allucent.com The model is an approximation and may not perfectly represent the complex reality of the body.

FeatureNon-compartmental Analysis (NCA)Compartmental Analysis
Underlying Principle Model-independent; uses algebraic equations on observed data. allucent.comModel-dependent; fits data to a defined compartmental structure (e.g., one, two, or three compartments). gdddrjournal.com
Assumptions Assumes linear kinetics; drug in plasma represents drug in the body. gdddrjournal.comAssumes the body can be represented by a finite number of well-mixed, kinetically homogeneous compartments. allucent.com
Key Parameters Calculated AUC, Cmax, Tmax, CL, Vz, t½. quantics.co.ukMicro-rate constants (e.g., k12, k21, k10), intercompartmental clearance (Q), volumes of distribution (Vc, Vp), clearance (CL).
Primary Advantage Simple, fast, objective, and requires fewer assumptions. researchgate.netProvides detailed mechanistic insight and predictive power for simulations. allucent.com
Common Use Case Standard for regulatory bioequivalence studies; early-phase PK characterization. gdddrjournal.comDetailed PK/PD modeling, population PK (PopPK) analysis, and simulations of various dosing regimens. nih.gov

Principles of Allometric Scaling for Interspecies Extrapolation

A critical goal of preclinical PK studies is to predict the pharmacokinetic behavior of a drug in humans based on data from animal studies. allucent.com Allometric scaling is a mathematical method widely used for this purpose. patsnap.compatsnap.com It is based on the principle that many physiological and pharmacokinetic processes, such as metabolic rate and drug clearance, are related to body size and scale in a predictable manner across different mammalian species. tandfonline.com

The Allometric Equation: The relationship is described by the power-law equation: numberanalytics.comY = a * Wᵇ

Where:

Y is the pharmacokinetic parameter of interest (e.g., Clearance, Volume of Distribution).

W is the body weight of the species.

a is the allometric coefficient (the value of Y when W = 1 kg).

b is the allometric exponent, which describes the nature of the scaling relationship.

To perform scaling, the equation is typically log-transformed, which yields a linear relationship: log(Y) = log(a) + b * log(W)

By plotting the log of the PK parameter against the log of body weight for several species (typically at least three, e.g., mouse, rat, dog), a straight line can be fitted. This line is then extrapolated to human body weight to predict the human PK parameter. patsnap.com

Scaling of Key Pharmacokinetic Parameters:

Clearance (CL): Clearance is often related to the metabolic rate of the organism. The theoretical allometric exponent for clearance based on metabolic rate is approximately 0.75 . numberanalytics.com This value is frequently used as a default for scaling clearance from animals to humans. numberanalytics.com

Volume of Distribution (Vd): The volume of distribution often scales with an exponent close to 1.0 , suggesting it is roughly proportional to body weight. patsnap.com

Half-life (t½): Half-life is a hybrid parameter (t½ ≈ 0.693 * Vd/CL) and generally scales with an exponent of approximately 0.25 (the difference between the exponents for Vd and CL).

Pharmacokinetic ParameterTypical Allometric Exponent (b)Physiological Rationale
Clearance (CL)~0.67 to ~0.75Relates to metabolic rate and blood flow, which do not scale linearly with body weight. numberanalytics.com
Volume of Distribution at Steady State (Vss)~0.85 to ~1.0Often related to body spaces and tissue volumes, which are largely proportional to body weight. patsnap.com
Terminal Half-life (t½)~0.2 to ~0.3A composite parameter dependent on both Vd and CL (t½ ∝ Vd/CL).

Limitations and Refinements: While allometric scaling is a valuable tool, its accuracy can be limited by interspecies differences in metabolic pathways, plasma protein binding, and drug transporters. patsnap.comnih.gov Predictions can be improved by incorporating correction factors or using more complex methods like physiologically based pharmacokinetic (PBPK) modeling, which integrates data on species-specific physiology, blood flow, and enzyme expression. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.